4-Ethoxy-3-fluorobenzoic acid 4-Ethoxy-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 5710-64-5
VCID: VC2267101
InChI: InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCOC1=C(C=C(C=C1)C(=O)O)F
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol

4-Ethoxy-3-fluorobenzoic acid

CAS No.: 5710-64-5

Cat. No.: VC2267101

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-fluorobenzoic acid - 5710-64-5

Specification

CAS No. 5710-64-5
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
IUPAC Name 4-ethoxy-3-fluorobenzoic acid
Standard InChI InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key PRBYLMBZCTVHIP-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)O)F
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)O)F

Introduction

Chemical Structure and Identification

4-Ethoxy-3-fluorobenzoic acid is characterized by a benzene ring with three key substituents: a carboxylic acid group (-COOH), an ethoxy group (-OCH2CH3), and a fluorine atom. The ethoxy group is positioned at the para position (C-4) relative to the carboxylic acid, while the fluorine atom is attached at the meta position (C-3) . This specific arrangement of functional groups contributes to the compound's unique chemical and biological properties.

The chemical identifiers for 4-Ethoxy-3-fluorobenzoic acid are presented in the following table:

Identifier TypeValue
Chemical FormulaC9H9FO3
CAS Number5710-64-5
Molecular Weight184.16 g/mol
InChIInChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
InChI KeyPRBYLMBZCTVHIP-UHFFFAOYSA-N
SMILESO=C(O)C1=CC=C(OCC)C(F)=C1

Table 1: Chemical Identifiers of 4-Ethoxy-3-fluorobenzoic acid

Physical and Chemical Properties

Chemical Reactivity

The reactivity of 4-Ethoxy-3-fluorobenzoic acid is determined by its three functional groups:

  • The carboxylic acid group (-COOH) can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation with bases.

  • The ethoxy group (-OCH2CH3) at the para position can undergo cleavage reactions in acidic conditions and may participate in substitution reactions under specific catalytic conditions.

  • The fluorine atom, characterized by high electronegativity, influences the electron distribution within the benzene ring, affecting both the reactivity of the ring and the acidity of the carboxylic acid group .

The presence of the fluorine atom significantly alters the compound's reactivity compared to non-fluorinated analogs, making it useful in various chemical applications, including pharmaceuticals and agrochemicals .

Synthetic ApproachDescription
Ethoxylation of 3-fluorobenzoic acidIntroduction of the ethoxy group at the para position through nucleophilic aromatic substitution or metal-catalyzed coupling
Oxidation of 4-ethoxy-3-fluorobenzaldehydeConversion of the corresponding aldehyde to the carboxylic acid using oxidizing agents
Carboxylation of 4-ethoxy-3-fluorobenzeneDirect carboxylation using carbon dioxide and appropriate metal catalysts
Hydrolysis of 4-ethoxy-3-fluorobenzoic acid estersConversion of an ester derivative to the free carboxylic acid

Table 2: Potential Synthetic Routes for 4-Ethoxy-3-fluorobenzoic acid

The optimal synthetic route would depend on factors such as availability of starting materials, desired scale of production, and economic considerations.

Industrial Production Considerations

In industrial settings, the production of 4-Ethoxy-3-fluorobenzoic acid likely involves optimized processes that consider:

  • Reaction scalability and efficiency

  • Use of continuous flow processes versus batch reactions

  • Purification methods to achieve high-purity product

  • Environmental impact and waste management

  • Cost-effectiveness of reagents and catalysts

Biochemical Properties and Pharmacological Profile

Metabolic Considerations

The metabolism of 4-Ethoxy-3-fluorobenzoic acid in biological systems would likely involve:

  • Phase I metabolism: Potential oxidation of the ethoxy group

  • Phase II metabolism: Conjugation reactions at the carboxylic acid functionality, such as glucuronidation or formation of glycine conjugates

The presence of the fluorine atom typically increases metabolic stability by blocking potential sites of oxidative metabolism, a property frequently exploited in drug design.

Research Applications

4-Ethoxy-3-fluorobenzoic acid serves as an important building block in organic synthesis and finds applications across multiple research domains:

Applications in Chemical Research

Application AreaDescription
Organic SynthesisUsed as a versatile building block for complex molecules
Medicinal ChemistryServes as a scaffold for drug candidates
Materials ScienceComponent in specialized polymers and materials
Fluorine ChemistryModel compound for studying fluorine effects in organic molecules

Table 3: Research Applications of 4-Ethoxy-3-fluorobenzoic acid

Derivative Compounds

The 4-Ethoxy-3-fluorobenzoic acid structure serves as a foundation for various derivatives with modified properties. One such derivative is the 3-(diethylamino)propyl ester hydrochloride (CAS: 5710-76-9), which has been documented in chemical databases .

This ester derivative introduces additional functional groups that can alter the parent compound's:

The existence of such derivatives demonstrates the compound's versatility as a chemical building block.

Comparison with Related Compounds

To better understand the unique properties of 4-Ethoxy-3-fluorobenzoic acid, it is instructive to compare it with structurally similar compounds:

CompoundStructural RelationshipKey Differences in Properties
Benzoic acidParent structureLacks ethoxy and fluorine substituents; different solubility and acidity
3-Fluorobenzoic acidMissing ethoxy groupLower lipophilicity; different electronic distribution
4-Ethoxybenzoic acidMissing fluorine atomDifferent reactivity profile; altered electron distribution
4-(4-(1-Carboxyethoxy)phenoxy)-3-fluorobenzoic acidMore complex derivativeMore functional groups; potentially different biological activity

Table 4: Comparison with Structurally Related Compounds

These structural variations lead to significant differences in physical properties, chemical reactivity, and potential biological activities.

Current Research Trends and Future Directions

Current research involving 4-Ethoxy-3-fluorobenzoic acid and related compounds focuses on several key areas:

  • Development of more efficient synthetic routes with higher yields and fewer byproducts

  • Exploration of novel applications in pharmaceutical research, particularly as building blocks for drug candidates targeting specific biological pathways

  • Investigation of structure-activity relationships to understand how structural modifications affect biological activity

  • Use in coordination chemistry as ligands for metal complexes with potential applications in catalysis

Future research directions may include:

  • Comprehensive evaluation of biological activities across various targets and pathways

  • Development of novel derivatives with enhanced properties for specific applications

  • Exploration of green chemistry approaches for more sustainable synthesis methods

  • Investigation of potential applications in materials science, such as polymer additives or components in advanced materials

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